![molecular formula C14H19ClN4 B14132185 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine CAS No. 88944-92-7](/img/structure/B14132185.png)
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyrrolidine ring in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated indazole is then subjected to alkylation with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Other indazole derivatives with similar structures and biological activities.
Pyrrolidine-Containing Compounds: Compounds containing the pyrrolidine ring, which may exhibit similar pharmacological properties.
Uniqueness
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is unique due to the specific combination of the indazole core and the pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88944-92-7 |
|---|---|
Formule moléculaire |
C14H19ClN4 |
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
5-chloro-N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19ClN4/c15-11-4-5-13-12(10-11)14(18-17-13)16-6-3-9-19-7-1-2-8-19/h4-5,10H,1-3,6-9H2,(H2,16,17,18) |
Clé InChI |
FYNBMVVUAIVIKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCNC2=NNC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


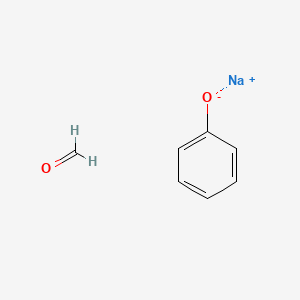
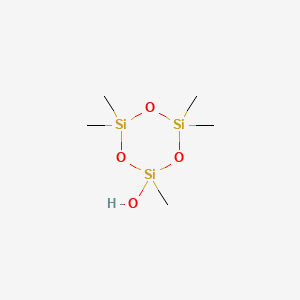
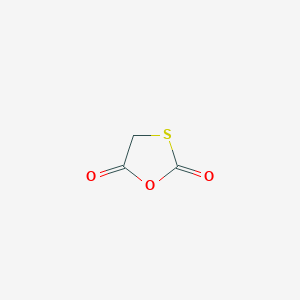
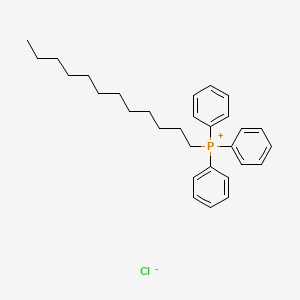


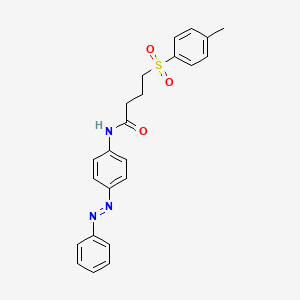
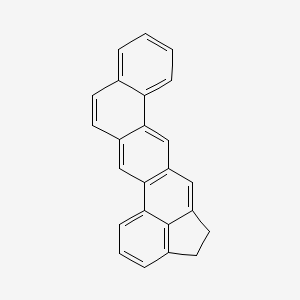

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
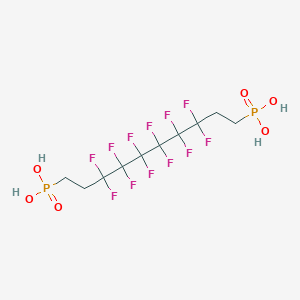
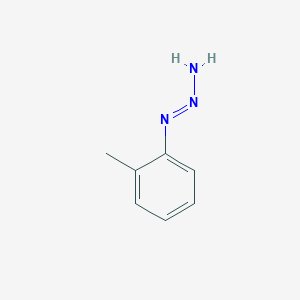

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
